N-(3-bromophenyl)-4-nitrobenzenesulfonamide molecular structure
N-(3-bromophenyl)-4-nitrobenzenesulfonamide molecular structure
An In-Depth Technical Guide to the Molecular Structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] Sulfonamides are recognized as valuable isosteres for amides and carboxylic acids, often enhancing physicochemical properties such as hydrolytic stability, water solubility, and bioavailability.[2][4] This guide provides a detailed technical exploration of a specific synthetic sulfonamide, N-(3-bromophenyl)-4-nitrobenzenesulfonamide (CAS No: 16937-10-3).[5] We will dissect its molecular architecture, outline a robust synthetic protocol and characterization workflow, and discuss its significance within the broader context of chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's core attributes.
Part 1: Molecular Structure Analysis
The structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide is defined by the covalent linkage of three key moieties: a 4-nitrophenyl group, a 3-bromophenyl group, and a central sulfonamide bridge (-SO₂NH-). This arrangement confers specific stereoelectronic properties that dictate its chemical behavior and potential biological interactions.
Core Chemical Structure & Conformation
The molecule's IUPAC name is N-(3-bromophenyl)-4-nitrobenzenesulfonamide, and its molecular formula is C₁₂H₉BrN₂O₄S.[5] The central sulfur atom of the sulfonamide group is in a tetrahedral geometry, bonded to two oxygen atoms, the nitrogen of the amide, and a carbon atom of the 4-nitrophenyl ring.
The conformational flexibility of the molecule is primarily determined by the rotation around the S-N and S-C bonds. Gas-phase studies on similar benzenesulfonamide structures have shown that the S-N bond often orients nearly perpendicular to the plane of the benzene ring to which it is attached.[1] The relative orientation of the two aromatic rings is defined by the C-S-N-C torsion angle. In related crystal structures, this angle varies significantly, leading to different spatial arrangements of the phenyl rings.[3][6] For instance, in the closely related amide N-(4-bromophenyl)-4-nitrobenzamide, the dihedral angle between the two benzene rings is a mere 3.6°, but the amide linker itself is significantly twisted out of the plane of both rings.[7] A similar non-planar conformation is expected for N-(3-bromophenyl)-4-nitrobenzenesulfonamide, which is critical for its interaction with biological targets.
Caption: 2D structure of N-(3-bromophenyl)-4-nitrobenzenesulfonamide.
Electronic Effects of Substituents
The molecule's reactivity and intermolecular interaction potential are heavily influenced by its two key substituents:
-
4-Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both inductive and resonance effects. It significantly reduces the electron density of the attached phenyl ring, making it electron-deficient. This property is often exploited in medicinal chemistry to modulate binding affinities and metabolic stability.[8]
-
3-Bromo Group (-Br): As a halogen, bromine is electronegative and withdraws electron density via the inductive effect. However, it can also donate electron density through resonance. Overall, it is considered a deactivating but ortho-para directing group. Its presence introduces a site for potential halogen bonding, an increasingly recognized non-covalent interaction in drug design.
These electronic features make the N-H proton of the sulfonamide acidic and a potent hydrogen bond donor, while the sulfonyl oxygens and the nitro oxygens act as strong hydrogen bond acceptors.
Part 2: Synthesis and Characterization
The synthesis of N-(3-bromophenyl)-4-nitrobenzenesulfonamide is reliably achieved through a well-established and robust chemical transformation.
Synthetic Protocol: Sulfonamide Formation
The most common and efficient method for preparing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride.[9][10] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. For the target molecule, the synthesis involves the coupling of 3-bromoaniline with 4-nitrobenzenesulfonyl chloride.
Experimental Workflow:
Caption: General workflow for the synthesis of N-aryl sulfonamides.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoaniline (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF). The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[9][10]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is done to control the initial exothermic reaction upon addition of the sulfonyl chloride.[9]
-
Sulfonyl Chloride Addition: Add 4-nitrobenzenesulfonyl chloride (a slight excess, ~1.05 equivalents) portion-wise or as a solution in the same solvent, dropwise to the cold amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours).[9]
-
Workup: Quench the reaction by pouring the mixture into cold water or a dilute aqueous HCl solution. This will precipitate the crude product and dissolve the amine hydrochloride salt.
-
Purification: Collect the solid product by vacuum filtration. If an organic solvent like THF was used, extract the product into a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-bromophenyl)-4-nitrobenzenesulfonamide.
Physicochemical and Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is achieved through a combination of standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16937-10-3 | [5] |
| Molecular Formula | C₁₂H₉BrN₂O₄S | [5] |
| Molecular Weight | 357.18 g/mol | [5] |
| Appearance | Expected to be a solid, likely yellow due to the nitro-aromatic group. |[11] |
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic protons (~7.0-8.5 ppm), with distinct splitting patterns for the 1,3-disubstituted and 1,4-disubstituted rings. A broad singlet for the N-H proton (may be downfield, >10 ppm in DMSO-d₆).[11] |
| ¹³C NMR | Aromatic carbons (~110-150 ppm). Carbons attached to the nitro group and sulfur will be significantly shifted. |
| FT-IR (cm⁻¹) | ~3300-3200 (N-H stretch); ~1350 & ~1160 (asymmetric and symmetric SO₂ stretch); ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch).[12] |
| Mass Spec (ESI-MS) | Molecular ion peak [M-H]⁻ showing a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units, confirming the presence of one bromine atom. |
Part 3: Significance and Potential Applications
While specific biological data for N-(3-bromophenyl)-4-nitrobenzenesulfonamide is not extensively published, its structural components suggest significant potential for applications in drug discovery and materials science.
-
Scaffold for Drug Discovery: The sulfonamide core is a well-validated pharmacophore.[3] Aryl-sulfonamides are known to be potent inhibitors of enzymes like carbonic anhydrases.[1] Furthermore, related nitro-aromatic structures, such as N-(4-Bromophenyl)-3-nitrobenzamide, have demonstrated potential as anticancer and antiviral agents.[13] Therefore, N-(3-bromophenyl)-4-nitrobenzenesulfonamide serves as an excellent starting point or intermediate for the synthesis of new chemical entities with potential therapeutic value.
-
Intermediate in Organic Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized.[8] This allows the molecule to serve as a versatile building block for creating more complex target molecules, including dyes, agrochemicals, and pharmaceutical intermediates.[8]
-
Probe for Mechanistic Studies: The well-defined electronic properties and potential for forming specific non-covalent interactions (hydrogen and halogen bonds) make this molecule a useful tool for studying enzyme-ligand interactions or for developing chemical sensors.
Conclusion
N-(3-bromophenyl)-4-nitrobenzenesulfonamide is a molecule with a well-defined structure characterized by a central sulfonamide linkage and two electronically distinct aromatic rings. Its synthesis is straightforward and high-yielding, based on established and reliable chemical methods. Standard spectroscopic techniques provide a clear and definitive means of characterization. While its own biological profile remains to be fully explored, its structural relationship to a multitude of bioactive compounds marks it as a molecule of significant interest for medicinal chemists and drug development professionals. It represents a valuable scaffold and a versatile synthetic intermediate poised for further investigation and application.
References
- Benchchem. Sulfonamide Synthesis with Primary Amines.
- Macmillan Group - Princeton University.
- Puzzarini, C., & Alonso, J. L. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2847.
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- PubChem. N-(4-Bromophenyl)-3-nitrobenzenesulfonamide.
- El-Faham, A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1593.
- Benchchem. N-(4-Bromophenyl)-3-nitrobenzamide.
- Supporting Information for a public
- Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. (2026, February 15).
- BLDpharm. N-(3-Bromophenyl)-4-nitrobenzenesulfonamide.
- Smith, J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
- Fun, H.-K., et al. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o279.
- ResearchGate. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Sources
- 1. cris.unibo.it [cris.unibo.it]
- 2. books.rsc.org [books.rsc.org]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 16937-10-3|N-(3-Bromophenyl)-4-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cbijournal.com [cbijournal.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. n-(4-Bromophenyl)-3-nitrobenzamide | 99514-88-2 | Benchchem [benchchem.com]
